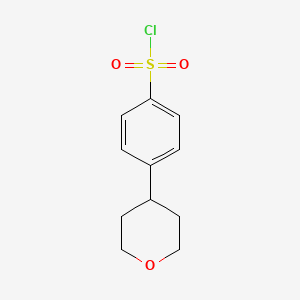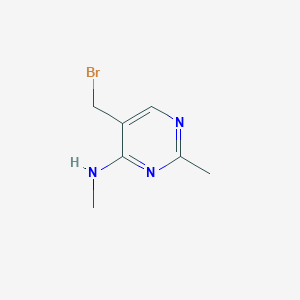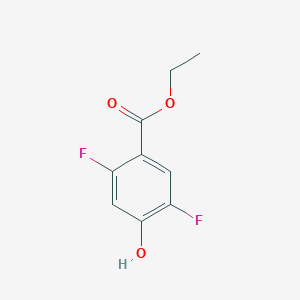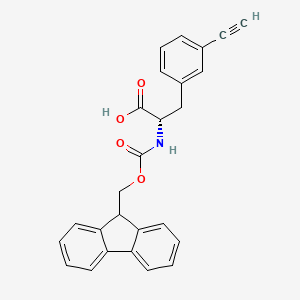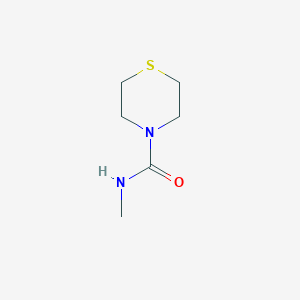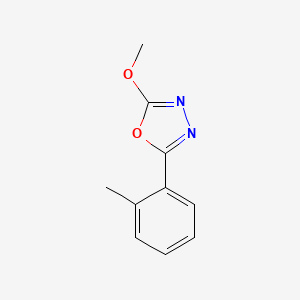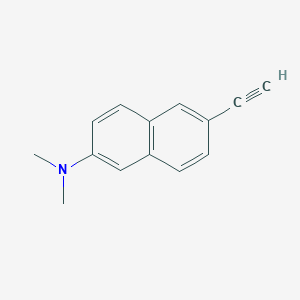
6-Ethynyl-N,N-dimethylnaphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethynyl-N,N-dimethylnaphthalen-2-amine is an organic compound with the molecular formula C14H13N and a molecular weight of 195.25 g/mol . It is a derivative of naphthalene, characterized by the presence of an ethynyl group at the 6-position and a dimethylamino group at the 2-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethynyl-N,N-dimethylnaphthalen-2-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Functionalization: The naphthalene undergoes functionalization to introduce the ethynyl group at the 6-position. This can be achieved through a Sonogashira coupling reaction, where an ethynyl group is introduced using a palladium catalyst and a copper co-catalyst.
Amination: The next step involves the introduction of the dimethylamino group at the 2-position. This can be done through a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
化学反応の分析
Types of Reactions
6-Ethynyl-N,N-dimethylnaphthalen-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinones
Reduction: Ethyl-substituted naphthalenes
Substitution: Various substituted naphthalenes depending on the nucleophile used
科学的研究の応用
6-Ethynyl-N,N-dimethylnaphthalen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 6-Ethynyl-N,N-dimethylnaphthalen-2-amine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the dimethylamino group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-2-naphthylamine: Similar structure but lacks the ethynyl group.
6-Bromo-N,N-dimethylnaphthalen-2-amine: Similar structure but with a bromo group instead of an ethynyl group.
2-Amino-6-ethynylnaphthalene: Similar structure but with an amino group instead of a dimethylamino group.
Uniqueness
6-Ethynyl-N,N-dimethylnaphthalen-2-amine is unique due to the presence of both the ethynyl and dimethylamino groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
特性
分子式 |
C14H13N |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
6-ethynyl-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C14H13N/c1-4-11-5-6-13-10-14(15(2)3)8-7-12(13)9-11/h1,5-10H,2-3H3 |
InChIキー |
LKMJRBJOKOALRH-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



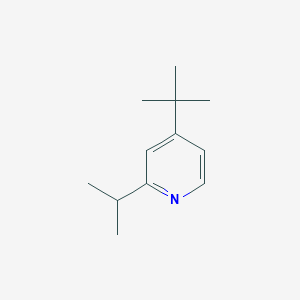
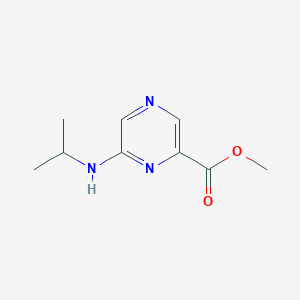
![8-Methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13115950.png)
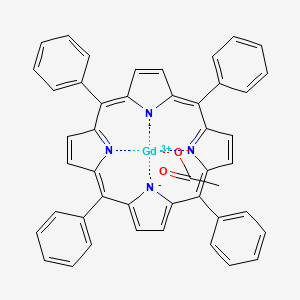
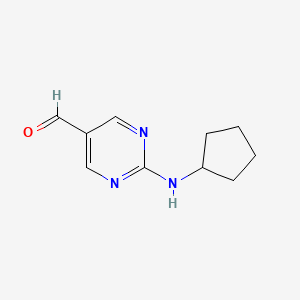
![3-((5-Oxo-4-(4-(trifluoromethyl)benzyl)-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13115984.png)
![3-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B13115994.png)
